molecular formula C9H14N2 B1369807 1-Pyridin-2-ylbutan-2-amine

1-Pyridin-2-ylbutan-2-amine

Cat. No.: B1369807
M. Wt: 150.22 g/mol
InChI Key: IOTVMAONDZYKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-ylbutan-2-amine (IUPAC name: 1-(pyridin-2-yl)butan-2-amine) is a secondary amine featuring a pyridine ring substituted at the 2-position of a butan-2-amine backbone. Its molecular formula is C₉H₁₄N₂, with a SMILES notation of CCCC(C1=CC=CC=N1)N and an InChIKey of BFKHSLAQEYFTPC-UHFFFAOYSA-N . The compound consists of a four-carbon alkyl chain branching into an amine group and a pyridine ring, a structural motif that may confer unique electronic and steric properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-pyridin-2-ylbutan-2-amine

InChI

InChI=1S/C9H14N2/c1-2-8(10)7-9-5-3-4-6-11-9/h3-6,8H,2,7,10H2,1H3

InChI Key

IOTVMAONDZYKKF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights:

Piperidine-containing analogs (e.g., 2-Piperidin-1-ylbutan-1-amine) exhibit saturated nitrogen rings, which may reduce steric hindrance and alter reactivity in nucleophilic substitutions .

Amine Position and Chirality: Primary amines (e.g., 2,2-diphenylethan-1-amine) are more nucleophilic than secondary amines like this compound, favoring reactions such as acylation or alkylation .

Heterocyclic vs. Aromatic Substituents :

  • Thiophene-containing derivatives (e.g., (4-phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine) introduce sulfur atoms, which may influence electronic properties and metal-binding capabilities compared to pyridine-based systems .

Research Findings and Gaps:

  • Synthetic Utility : Pyridine-containing amines are frequently employed in cross-coupling reactions (e.g., Buchwald-Hartwig amination) for pharmaceutical intermediates, as evidenced by the synthesis of pyrimidin-2-amine derivatives in .

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